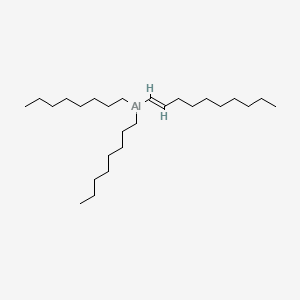
(4-acetylphenyl) N,N-diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-acetylphenyl) N,N-diethylcarbamate is a chemical compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.279 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of (4-acetylphenyl) N,N-diethylcarbamate typically involves the reaction of 4-acetylphenol with diethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(4-acetylphenyl) N,N-diethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-acetylphenyl) N,N-diethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-acetylphenyl) N,N-diethylcarbamate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
(4-acetylphenyl) N,N-diethylcarbamate can be compared with other similar compounds such as:
- (4-acetylphenyl) N,N-dimethylcarbamate
- (4-acetylphenyl) N,N-diethylthiocarbamate
These compounds share similar structural features but differ in their chemical properties and applications. The unique combination of the acetylphenyl and diethylcarbamate groups in this compound gives it distinct characteristics that make it valuable for specific research purposes .
Properties
CAS No. |
73747-43-0 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(4-acetylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C13H17NO3/c1-4-14(5-2)13(16)17-12-8-6-11(7-9-12)10(3)15/h6-9H,4-5H2,1-3H3 |
InChI Key |
NVIZPUFJDGMCQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


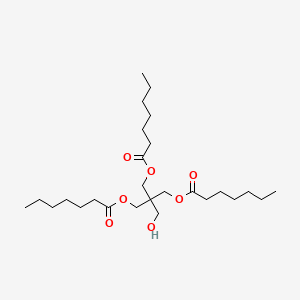
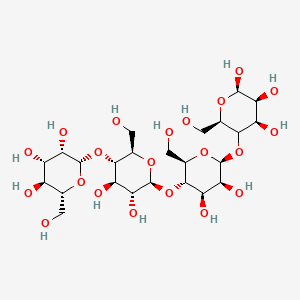



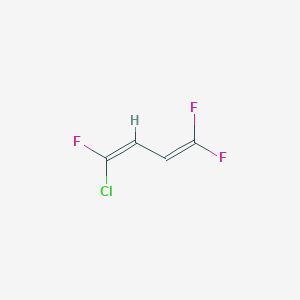
![4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one](/img/structure/B13761585.png)
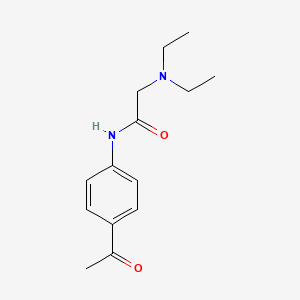
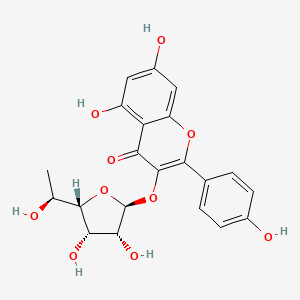
![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)

![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)
![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
